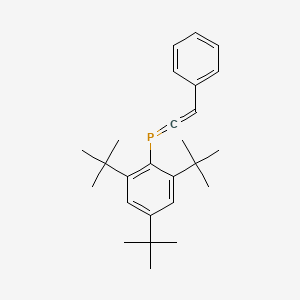
(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a tertiary phosphine compound characterized by its unique structure, which includes a phenylethenylidene group and a tris(1,1-dimethylethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P–H to unsaturated compounds, followed by reduction of phosphine oxides and related compounds . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent oxidation and hydrolysis of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under harsh conditions.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.
Substitution: Nucleophilic substitution reactions involving the phosphorus atom are common.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various catalytic reactions.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism by which phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often relate to the stabilization of reactive intermediates and the facilitation of bond formation and cleavage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tertiary phosphines such as tris(2-(trimethylsilyl)phenyl)phosphine and tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide .
Uniqueness
Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific structural features, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Properties
CAS No. |
102150-16-3 |
|---|---|
Molecular Formula |
C26H35P |
Molecular Weight |
378.5 g/mol |
InChI |
InChI=1S/C26H35P/c1-24(2,3)20-17-21(25(4,5)6)23(22(18-20)26(7,8)9)27-16-15-19-13-11-10-12-14-19/h10-15,17-18H,1-9H3 |
InChI Key |
RIDKNBCPBFWBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


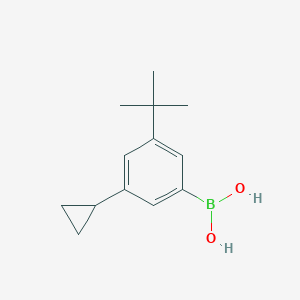

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)


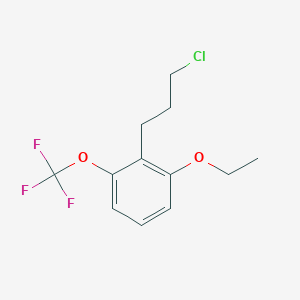
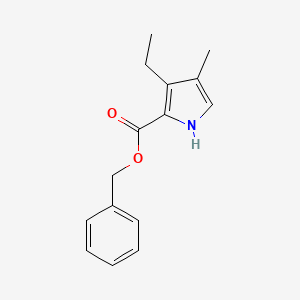

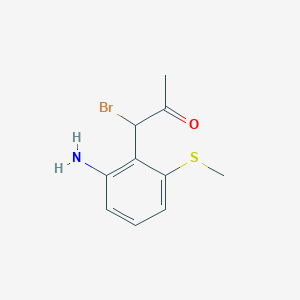

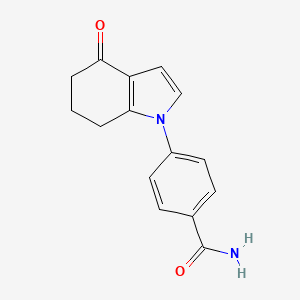

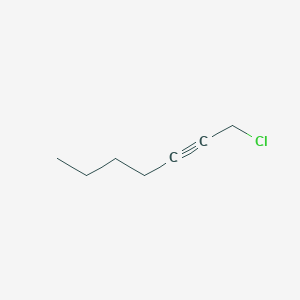
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)
